3-Hydroxypyridine-2-carbonyl chloride
Overview
Description
3-Hydroxypyridine-2-carbonyl chloride: is an organic compound with the molecular formula C6H4ClNO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
It is known that this compound is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine and its derivatives are widely used as solvents and building blocks for synthesizing medicine, pesticide, and dye .
Mode of Action
It is known that carboxylic acids react with thionyl chloride to form acid chlorides . During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group. The chloride anion produced during the reaction acts as a nucleophile .
Biochemical Pathways
It is known that pyridine derivatives can be transformed into various other compounds via hydrogenation, oxidation, substitution, and ring-opening .
Result of Action
It is known that pyridine derivatives are widely used in the synthesis of various pharmaceuticals, pesticides, and dyes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Hydroxypyridine-2-carbonyl chloride. For instance, a study reported a method to produce 3-hydroxypyridine from bio-based furfural in water over a Raney Fe catalyst . The catalyst exhibited an efficient catalytic performance for activating the aldehyde group of furfural, yielding an 18.2% yield of 3-hydroxypyridine at 120 °C with ammonia as the nitrogen source .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Hydroxypyridine-2-carbonyl chloride typically involves the chlorination of 3-hydroxypyridine. One common method includes dissolving 3-hydroxypyridine in a suitable solvent and reacting it with thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxypyridine-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted pyridine derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
- Substituted pyridine derivatives
- Oxidized or reduced forms of the original compound
Scientific Research Applications
Chemistry: 3-Hydroxypyridine-2-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a building block for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a versatile intermediate for various chemical processes .
Comparison with Similar Compounds
3-Hydroxypyridine: A closely related compound with similar reactivity but lacking the carbonyl chloride group.
2-Hydroxypyridine: Another pyridine derivative with hydroxyl substitution at a different position.
4-Hydroxypyridine: Similar to 3-Hydroxypyridine but with the hydroxyl group at the 4-position.
Uniqueness: 3-Hydroxypyridine-2-carbonyl chloride is unique due to the presence of both hydroxyl and carbonyl chloride functional groups. This combination imparts distinct reactivity, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
3-hydroxypyridine-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-6(10)5-4(9)2-1-3-8-5/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYHWXZCJIAMMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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